molecular formula C9H10O2S B13633680 3-(5-Ethylthiophen-2-yl)-3-oxopropanal

3-(5-Ethylthiophen-2-yl)-3-oxopropanal

Cat. No.: B13633680
M. Wt: 182.24 g/mol
InChI Key: OFWRQSLJKABNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Ethylthiophen-2-yl)-3-oxopropanal is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

3-(5-Ethylthiophen-2-yl)-3-oxopropanal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Mechanism of Action

The mechanism of action of 3-(5-Ethylthiophen-2-yl)-3-oxopropanal involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. For example, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

3-(5-Ethylthiophen-2-yl)-3-oxopropanal can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

3-(5-ethylthiophen-2-yl)-3-oxopropanal

InChI

InChI=1S/C9H10O2S/c1-2-7-3-4-9(12-7)8(11)5-6-10/h3-4,6H,2,5H2,1H3

InChI Key

OFWRQSLJKABNMO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C(=O)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.